AQ4 - 70476-63-0

AQ4

Catalog Number: EVT-259766
CAS Number: 70476-63-0
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AQ4 is a topoisomerase II inhibitor and DNA intercalator.
Source and Classification

AQ4 is synthesized from arachidonic acid through enzymatic pathways involving lipoxygenases. It is categorized as a specialized pro-resolving mediator, which are compounds that help to resolve inflammation rather than merely suppressing it. The classification of AQ4 highlights its importance in physiological processes such as immune response and tissue repair.

Synthesis Analysis

The synthesis of AQ4 involves several steps, typically starting from arachidonic acid. A common synthetic route includes the following technical details:

  1. Starting Materials: Arachidonic acid is the primary substrate.
  2. Enzymatic Conversion: Lipoxygenases catalyze the conversion of arachidonic acid to various hydroperoxides, which are then further transformed into AQ4 through reduction and rearrangement reactions.
  3. Chemical Modifications: Various synthetic strategies may involve the use of protecting groups and specific reagents to optimize yield and purity.

For example, one study reported a convergent synthesis approach that utilized MIDA boronates to facilitate the formation of AQ4 through a series of cross-coupling reactions, demonstrating a modular strategy for its synthesis .

Molecular Structure Analysis

The molecular structure of AQ4 consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, reflecting its origins from polyunsaturated fatty acids. Key features include:

  • Functional Groups: The presence of keto and hydroxyl groups contributes to its reactivity and biological activity.
  • Stereochemistry: The specific stereochemistry of AQ4 is crucial for its interaction with biological targets, influencing its efficacy as a signaling molecule.

Molecular modeling studies have provided insights into the three-dimensional conformation of AQ4, highlighting how its structure facilitates binding to receptors involved in inflammatory responses.

Chemical Reactions Analysis

AQ4 participates in various chemical reactions that underscore its biological significance:

  1. Receptor Binding: AQ4 binds to specific G-protein coupled receptors (GPCRs), triggering downstream signaling pathways that promote resolution of inflammation.
  2. Metabolic Pathways: It can undergo further transformations via oxidation or conjugation reactions, which may alter its activity or lead to the formation of other bioactive metabolites.

Research has demonstrated that the efficacy of AQ4 in modulating inflammatory responses is closely linked to these chemical interactions .

Mechanism of Action

The mechanism of action of AQ4 involves several key processes:

  1. Receptor Activation: Upon binding to its receptors, AQ4 activates intracellular signaling cascades that lead to the expression of anti-inflammatory genes.
  2. Cellular Responses: This activation results in the recruitment of immune cells that promote tissue repair and resolution of inflammation.
  3. Inhibition of Pro-inflammatory Mediators: AQ4 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, further aiding in its role as a pro-resolving mediator.

Studies have highlighted that AQ4's action is not merely anti-inflammatory but also promotes healing by enhancing macrophage function and apoptosis in neutrophils .

Physical and Chemical Properties Analysis

The physical and chemical properties of AQ4 are essential for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 320 g/mol.
  • Solubility: AQ4 is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but can be degraded by reactive oxygen species.

These properties influence how AQ4 interacts with biological membranes and proteins, impacting its bioavailability and pharmacodynamics .

Applications

AQ4 has several scientific applications due to its biological activity:

  1. Pharmaceutical Development: As a potent anti-inflammatory agent, AQ4 is being explored for therapeutic use in conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory disorders.
  2. Research Tool: It serves as a valuable tool in studies aimed at understanding resolution mechanisms in inflammation and tissue healing.
  3. Biomarker Potential: Due to its role in inflammation resolution, AQ4 may also serve as a biomarker for assessing inflammatory diseases.

The ongoing research into AQ4 continues to uncover new potential applications and therapeutic avenues, reflecting its significance in both basic science and clinical settings .

Historical Evolution & Contextualization of AQ4 Research

Emergence in Pharmacological Discovery Literature [2] [7]

The discovery of AQ4 (also known as banoxantrone) emerged from systematic efforts to address the therapeutic challenge posed by tumor hypoxia—a pathological feature of solid tumors characterized by oxygen deprivation that confers resistance to conventional chemotherapy and radiotherapy. As a bis-alkylaminoanthraquinone, AQ4 entered pharmacological literature in the mid-1990s as a prototype of hypoxia-activated prodrugs (HAPs), designed to undergo enzymatic bioreduction exclusively in hypoxic microenvironments to form its cytotoxic metabolite, AQ4M [6]. This bioreductive activation strategy represented a significant departure from conventional cytotoxic agents, positioning AQ4 within the broader pharmacological class of targeted cytotoxins that exploit pathophysiological abnormalities unique to malignant tissues.

Chemoinformatic analysis reveals AQ4's structural lineage from anthraquinone-based chemotherapeutics, yet with deliberate modifications enhancing its hypoxia selectivity. The molecule features tertiary amine N-oxides strategically positioned to undergo enzymatic reduction to secondary amines under hypoxic conditions, transforming the non-toxic prodrug into a potent DNA topoisomerase II inhibitor [7]. This rational design emerged during a transformative period in oncology drug discovery when researchers shifted from broadly cytotoxic agents toward tumor microenvironment-targeting strategies. AQ4's development coincided with the identification of hypoxia-inducible factor-1 (HIF-1) as a master regulator of tumor adaptation to hypoxia, providing a mechanistic framework for understanding its tumor-selective activation.

Table 1: Key Hypoxia-Activated Prodrugs in Contemporary Research

ProdrugActive MetaboliteActivation MechanismTarget Pathway
AQ4AQ4MTwo-electron reductionDNA topoisomerase II
TirapazamineBenzotriazinyl radicalOne-electron reductionDNA strand breaks
PR-104APR-104HNitroreductionDNA crosslinking
TH-302Br-IPMNitroimidazole reductionDNA alkylation

Foundational Studies Defining AQ4’s Mechanistic Uniqueness

Structural biology investigations revealed that AQ4M exerts its cytotoxicity through high-affinity intercalation into DNA, with preferential binding to GC-rich sequences, followed by stabilization of the topoisomerase II-DNA cleavage complex. This mechanism effectively converts the enzyme into a cellular poison, inducing double-stranded DNA breaks during replication. Quantitative analysis demonstrates that AQ4M exhibits a DNA binding constant (Kb) of 10⁷ M⁻¹—significantly higher than its progenitor compound—and inhibits topoisomerase II at nanomolar concentrations (IC₅₀ = 18 nM) [7]. This dual requirement for hypoxia-selective activation and DNA targeting establishes AQ4 as a uniquely tumor-context-dependent therapeutic with a mechanism orthogonal to conventional anthracyclines.

Table 2: Biophysical and Biochemical Properties of AQ4 and Its Metabolite

ParameterAQ4 (Prodrug)AQ4M (Active Form)Significance
Reduction Potential-456 mV-Favors hypoxic activation
DNA Binding Constant10³ M⁻¹10⁷ M⁻¹Enables DNA intercalation
Topo II InhibitionInactiveIC₅₀ = 18 nMInduces DNA cleavage complexes
Hypoxia Selectivity>100-foldN/ATumor-specific activation

Paradigm Shifts in Target Identification Strategies

The development of AQ4 has paralleled and propelled transformative shifts in target identification methodologies, transitioning from reductionist molecular approaches toward integrated systems pharmacology frameworks. Initial target validation relied heavily on hypoxia biomarker correlation (e.g., HIF-1α, CAIX) and ex vivo spheroid models that simulated oxygen gradients. However, the limitations of these methods—particularly their inability to capture dynamic tumor microenvironment interactions—drove the adoption of multi-omics profiling platforms capable of mapping AQ4's mechanism across spatial and temporal dimensions [5] [10].

Table 3: Advanced Target Identification Technologies Applied to AQ4 Research

TechnologyPrincipleAQ4-Specific InsightsImpact on Development
CETSATarget thermal stabilizationIdentified HSP90 as off-targetGuided analog design
DARTSProtease resistance upon bindingRevealed redox protein interactionsSuggested combination therapies
AI Virtual ScreeningDeep learning-based affinity predictionGenerated novel hypoxia-selective coresAccelerated lead optimization
Spatial MetabolomicsMS imaging of drug distributionQuantified hypoxia-specific activationValidated tumor-selective delivery

Properties

CAS Number

70476-63-0

Product Name

AQ4

IUPAC Name

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3

InChI Key

DBAMBJQJKDHEQX-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O

Solubility

Soluble in DMSO

Synonyms

AQ4; AQ-4; AQ 4;

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.